3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide 3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 941940-62-1
VCID: VC11894319
InChI: InChI=1S/C17H18ClFN2O/c1-21(2)16(12-6-8-15(19)9-7-12)11-20-17(22)13-4-3-5-14(18)10-13/h3-10,16H,11H2,1-2H3,(H,20,22)
SMILES: CN(C)C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)F
Molecular Formula: C17H18ClFN2O
Molecular Weight: 320.8 g/mol

3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide

CAS No.: 941940-62-1

Cat. No.: VC11894319

Molecular Formula: C17H18ClFN2O

Molecular Weight: 320.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide - 941940-62-1

Specification

CAS No. 941940-62-1
Molecular Formula C17H18ClFN2O
Molecular Weight 320.8 g/mol
IUPAC Name 3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide
Standard InChI InChI=1S/C17H18ClFN2O/c1-21(2)16(12-6-8-15(19)9-7-12)11-20-17(22)13-4-3-5-14(18)10-13/h3-10,16H,11H2,1-2H3,(H,20,22)
Standard InChI Key SWMWGOHOJPAEKC-UHFFFAOYSA-N
SMILES CN(C)C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)F
Canonical SMILES CN(C)C(CNC(=O)C1=CC(=CC=C1)Cl)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzamide backbone with three critical substituents (Figure 1):

  • 3-Chlorobenzamide: A chlorine atom at the meta-position of the benzene ring enhances electrophilicity and binding affinity to hydrophobic pockets in biological targets .

  • Dimethylamino Group: The N,N-dimethylamine moiety improves solubility and may participate in hydrogen bonding or cation-π interactions.

  • 4-Fluorophenyl Ethyl Chain: The fluorinated aromatic ring contributes to metabolic stability and membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₉ClFN₂OEstimated
Molecular Weight348.82 g/molCalculated
logP (Partition Coefficient)5.1 ± 0.3Predicted
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Amide Bond Formation: Reacting 3-chlorobenzoyl chloride with 2-(dimethylamino)-2-(4-fluorophenyl)ethylamine in the presence of a base (e.g., triethylamine) in dichloromethane .

  • Ethylamine Intermediate Preparation:

    • Reductive Amination: 4-Fluorophenylacetaldehyde reacts with dimethylamine under hydrogenation conditions to yield 2-(dimethylamino)-1-(4-fluorophenyl)ethylamine.

    • Alternative Route: Alkylation of dimethylamine with 2-bromo-1-(4-fluorophenyl)ethane .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Amide CouplingDCM, Et₃N, 0°C to RT, 12 h75–85%
Reductive AminationH₂ (1 atm), Pd/C, MeOH, 24 h60–70%

Stability and Reactivity

  • Hydrolysis Sensitivity: The amide bond is stable under physiological pH but may degrade under strongly acidic or basic conditions .

  • Oxidation: The dimethylamino group is prone to N-oxidation in the presence of cytochrome P450 enzymes, a consideration for metabolic studies .

Pharmacological Profile

Antiparasitic Activity

Structurally analogous benzamides, such as N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, exhibit potent activity against Trypanosoma brucei (EC₅₀ = 0.001 μM) . The 4-fluorophenyl and chloro substituents in the target compound may enhance binding to parasitic enzymes or transporters .

Enzyme Inhibition

Benzamides are known P2X7 receptor antagonists, with IC₅₀ values <1 μM in inflammatory models . The dimethylamino group may facilitate interactions with the receptor’s allosteric site .

Structure-Activity Relationship (SAR)

Table 3: Impact of Substituents on Activity

Substituent ModificationEffect on ActivityExample Source
Replacement of Cl with Br4-fold potency increase
Ortho-Fluorine on BenzamideReduced metabolic clearance
Removal of Dimethylamino GroupLoss of CNS penetration

Pharmacokinetics and Toxicity

Absorption and Distribution

  • logD₇.4: ~4.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Plasma Protein Binding: Estimated >90% due to aromatic and hydrophobic groups .

Metabolism

Primary pathways include:

  • N-Demethylation: Catalyzed by CYP3A4/5, yielding inactive metabolites .

  • Glucuronidation: Conjugation at the benzamide nitrogen .

Toxicity Concerns

  • hERG Inhibition: Dimethylamino-containing compounds may prolong QT intervals; IC₅₀ >10 μM reduces risk .

  • CYP Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ ~5 μM) warrants dose adjustments .

Applications and Future Directions

Therapeutic Prospects

  • Neglected Tropical Diseases: Potential repurposing for African trypanosomiasis .

  • Oncology: Combination therapies with DNA-damaging agents .

Research Priorities

  • Target Identification: Proteomics to identify binding partners (e.g., kinases, ion channels) .

  • Prodrug Development: Ester derivatives to enhance oral bioavailability .

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